Boc-Glu-OH-15N
Overview
Description
Boc-Glu-OH-15N, also known as N-(tert-Butoxycarbonyl)-L-glutamic acid-15N, is a labeled derivative of L-glutamic acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a nitrogen-15 isotope. The molecular formula of this compound is HO2C(CH2)2CH(15NH-Boc)CO2H, and it has a molecular weight of 248.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Glu-OH-15N typically involves the protection of the amino group of L-glutamic acid with a Boc group. The nitrogen-15 isotope is introduced during the synthesis process. The reaction conditions often include the use of solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (Boc2O) and triethylamine. The reaction is usually carried out at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Boc-Glu-OH-15N undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).
Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Substitution Reactions: The carboxyl groups can undergo esterification or amidation reactions
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM)
Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), dimethylformamide (DMF)
Substitution: Alcohols or amines, catalysts like N,N’-dicyclohexylcarbodiimide (DCC)
Major Products Formed
Deprotection: L-glutamic acid-15N
Coupling: Peptides containing this compound
Substitution: Esters or amides of this compound
Scientific Research Applications
Boc-Glu-OH-15N is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of labeled peptides for nuclear magnetic resonance (NMR) studies.
Isotope Labeling: Employed in metabolic studies to trace nitrogen pathways in biological systems.
Drug Development: Utilized in the synthesis of labeled compounds for pharmacokinetic and pharmacodynamic studies
Mechanism of Action
The mechanism of action of Boc-Glu-OH-15N is primarily related to its role as a labeled amino acid. In biological systems, it can be incorporated into peptides and proteins, allowing researchers to study their structure and function using NMR spectroscopy. The nitrogen-15 isotope provides a distinct signal in NMR, facilitating the analysis of molecular interactions and dynamics .
Comparison with Similar Compounds
Similar Compounds
Boc-Glu-OBzl-15N: A benzyl ester-protected derivative of L-glutamic acid-15N.
Boc-Gln-OH-15N2: A Boc-protected derivative of L-glutamine with two nitrogen-15 isotopes.
Fmoc-Glu-OH-15N: A fluorenylmethyloxycarbonyl (Fmoc) protected derivative of L-glutamic acid-15N
Uniqueness
Boc-Glu-OH-15N is unique due to its specific Boc protection and the presence of a single nitrogen-15 isotope. This combination makes it particularly useful for NMR studies and peptide synthesis, where precise labeling and protection are crucial .
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]pentanedioic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(16)11-6(8(14)15)4-5-7(12)13/h6H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)/t6-/m0/s1/i11+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTUACKQXJNHFQ-NTLODJOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[15NH][C@@H](CCC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745723 | |
Record name | N-(tert-Butoxycarbonyl)-L-(~15~N)glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287484-35-9 | |
Record name | N-(tert-Butoxycarbonyl)-L-(~15~N)glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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